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Introduction

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound
featuring a pyrazole ring system substituted with a phenyl group at the 1-position, a pyridin-4-yl
group at the 3-position, and a carbaldehyde (formyl) group at the 4-position. The pyrazole
nucleus is a well-established pharmacophore, and its derivatives have garnered significant
interest in medicinal chemistry due to their diverse biological activities, including anti-
inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides a
comprehensive overview of the available physicochemical characteristics, synthetic
methodologies, and potential biological relevance of this specific pyrazole derivative.

Physicochemical Characteristics

Detailed experimental data for 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is limited
in the public domain. The following tables summarize the available information, which primarily
consists of basic identifiers and predicted data.
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Table 1: General and Chemical Identifiers

Property Value Source
1-phenyl-3-(pyridin-4-yl)-1H-

Chemical Name phenyl-3-(py ¥ N/A
pyrazole-4-carbaldehyde

CAS Number 371917-81-6 N/A

Molecular Formula C15H11NsO N/A

Molecular Weight 249.27 g/mol N/A

Table 2: Physicochemical Data

Property Value Source

Melting Point Data not available N/A

Boiling Point Data not available N/A
Soluble in Dimethyl Sulfoxide
(DMSO) and

Solubility Dimethylformamide (DMF). [1]
Insoluble in water and
common organic solvents.

pKa Data not available N/A
Short term (1-2 weeks) at

Storage Conditions -4°C; Long term (1-2 years) at N/A

-20°C.

Table 3: Predicted Mass Spectrometry Data
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Adduct mlz

[M+H]* 250.0975
[M+Na]* 272.0794
[M-H]~ 248.0829

Note: This data is predicted and has not been experimentally confirmed.

Spectroscopic Data

No experimentally obtained spectra (NMR, IR, Mass Spectrometry) for 1-phenyl-3-pyridin-4-
yl-1H-pyrazole-4-carbaldehyde are currently available in the surveyed literature. The
characterization of this compound would typically involve:

» 1H NMR Spectroscopy: To determine the number and types of protons and their connectivity.
Expected signals would include those for the pyrazole proton, the aldehyde proton, and the
aromatic protons of the phenyl and pyridinyl rings.

e 13C NMR Spectroscopy: To identify the number of unique carbon atoms in the molecule,
including the carbonyl carbon of the aldehyde and the carbons of the heterocyclic and
aromatic rings.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions
would be expected for the C=0 stretch of the aldehyde, C=N and C=C stretching vibrations
of the pyrazole and aromatic rings, and C-H stretching vibrations.

e Mass Spectrometry: To confirm the molecular weight and determine the fragmentation
pattern of the molecule.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-phenyl-3-pyridin-4-yl-
1H-pyrazole-4-carbaldehyde has not been found, the synthesis of structurally similar
pyrazole-4-carbaldehydes is well-documented and predominantly achieved through the
Vilsmeier-Haack reaction[2][3][4]. This reaction involves the formylation of an active hydrogen
compound, in this case, a phenylhydrazone derivative, using the Vilsmeier reagent (a mixture
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of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride
(POCI3)).

A plausible synthetic route is outlined below:

Step 1: Formation of the Hydrazone

The synthesis would likely begin with the condensation of 4-acetylpyridine with
phenylhydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid
(e.g., acetic acid), to form the corresponding phenylhydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The resulting hydrazone would then be subjected to the Vilsmeier-Haack reaction. The
Vilsmeier reagent, prepared by reacting POCIs with DMF, acts as both a cyclizing and
formylating agent to construct the pyrazole-4-carbaldehyde ring system.

Below is a generalized experimental protocol based on procedures for analogous compounds:

o Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of DMF, an
equimolar amount of POCIs is added dropwise. The mixture is stirred at this temperature for
a specified time to allow for the formation of the Vilsmeier reagent.

¢ Reaction with Hydrazone: The previously synthesized phenylhydrazone of 4-acetylpyridine is
then added portion-wise to the Vilsmeier reagent.

e Reaction Conditions: The reaction mixture is typically heated at an elevated temperature
(e.g., 60-80 °C) for several hours and the progress is monitored by thin-layer
chromatography (TLC).

o Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice
and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The
resulting precipitate is collected by filtration, washed with water, and purified by
recrystallization from a suitable solvent (such as ethanol) or by column chromatography.
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Plausible synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

There is currently no specific biological activity data available in the scientific literature for 1-
phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. However, the pyrazole scaffold is a key
feature in many biologically active molecules. Derivatives of pyrazole have been reported to
exhibit a wide range of pharmacological effects, including:

¢ Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be inhibitors
of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.
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» Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various
protein kinases that are crucial for cancer cell proliferation and survival. The pyridinyl-
pyrazole scaffold, in particular, has been explored for its potential as a kinase inhibitor.

» Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against a
range of bacteria and fungi.

Given the structural motifs present in 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, it
could be a candidate for screening in assays related to these biological activities, particularly
as a potential kinase inhibitor due to the presence of the pyridinyl-pyrazole core. However,
without experimental data, any discussion of its biological role remains speculative.
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Potential, unconfirmed biological activities based on the pyrazole scaffold.

Conclusion

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a compound of interest within the
broader class of biologically active pyrazole derivatives. While its fundamental chemical
identifiers are known, a significant gap exists in the publicly available experimental data
regarding its detailed physicochemical properties and spectroscopic characterization. The
Vilsmeier-Haack reaction stands as the most probable and established method for its
synthesis. Although no specific biological activities have been reported for this compound, its
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structural features suggest that it may warrant investigation as a potential kinase inhibitor or as
a scaffold for the development of new anti-inflammatory or anticancer agents. Further
experimental research is necessary to fully elucidate the chemical and biological profile of this
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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